![molecular formula C30H30ClN5O5S B2953522 2-(4-chlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]acetamide CAS No. 394245-31-9](/img/structure/B2953522.png)
2-(4-chlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]acetamide
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Description
2-(4-chlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]acetamide is a useful research compound. Its molecular formula is C30H30ClN5O5S and its molecular weight is 608.11. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Chemical Properties
- The study on structural aspects and properties of salt and inclusion compounds of similar amide-containing isoquinoline derivatives highlighted the formation of gels or crystalline solids upon treatment with different mineral acids. The work emphasizes the importance of structural analysis in understanding the reactivity and application potential of such compounds in material science and pharmaceutical formulations (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Biological Activity
- A study on the synthesis and pharmacological evaluation of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides underlined the potential of these compounds as antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme. This research suggests the chemical framework's adaptability in generating compounds with significant biological activities, pointing towards its utility in developing new therapeutic agents (Siddiqui et al., 2014).
Antioxidant Properties
- The synthesis of novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and related compounds demonstrated higher antioxidant activities compared to standard antioxidants. Such findings illustrate the compound's structural moiety's effectiveness in scavenging free radicals, thereby providing insights into its potential application in developing antioxidant therapies (Hassan, Abdel‐kariem, & Ali, 2017).
Molecular Docking and Antitumor Activity
- Research into 3-benzyl-substituted-4(3H)-quinazolinones revealed significant in vitro antitumor activity, with certain derivatives nearly 1.5–3.0-fold more potent than the positive control 5-FU. This study underscores the compound's potential in cancer treatment, highlighting the importance of molecular structure in determining therapeutic efficacy (Al-Suwaidan et al., 2016).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30ClN5O5S/c1-39-23-13-14-26(40-2)25(16-23)36-27(17-32-28(37)18-41-22-11-9-21(31)10-12-22)33-34-30(36)42-19-29(38)35-15-5-7-20-6-3-4-8-24(20)35/h3-4,6,8-14,16H,5,7,15,17-19H2,1-2H3,(H,32,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJVKPWOGCFUER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)N3CCCC4=CC=CC=C43)CNC(=O)COC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]acetamide |
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